molecular formula C18H29N3 B11826782 N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11826782
M. Wt: 287.4 g/mol
InChI Key: LEGBOQHAXNJJNU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a cyclohexyl group and a propylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclohexyl bromide and 1-propylpyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines

Uniqueness

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and propylpyrrolidinyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

N-cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C18H29N3/c1-2-13-21-14-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h6,10,12,15,17H,2-5,7-9,11,13-14H2,1H3,(H,19,20)

InChI Key

LEGBOQHAXNJJNU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)NC3CCCCC3

Origin of Product

United States

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